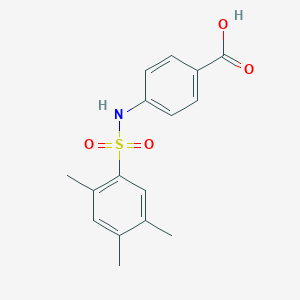
N-benzyl-2,5-dibromobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2,5-dibromobenzenesulfonamide, also known as NBD-BSA, is a compound that is widely used in scientific research. It is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects. We will also list several future directions for the use of NBD-BSA in scientific research.
Mécanisme D'action
The mechanism of action of N-benzyl-2,5-dibromobenzenesulfonamide is based on its ability to bind to hydrophobic regions of proteins and lipids. The compound is fluorescent, and its fluorescence intensity is highly dependent on its microenvironment. When N-benzyl-2,5-dibromobenzenesulfonamide binds to a protein or lipid, its fluorescence intensity changes, allowing researchers to monitor changes in protein conformation or lipid dynamics.
Biochemical and Physiological Effects
N-benzyl-2,5-dibromobenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and trypsin. N-benzyl-2,5-dibromobenzenesulfonamide has also been found to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-2,5-dibromobenzenesulfonamide in lab experiments is its high sensitivity and selectivity for hydrophobic regions of proteins and lipids. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of N-benzyl-2,5-dibromobenzenesulfonamide is that it may interfere with the activity of certain proteins, particularly those that are highly hydrophobic. In addition, its fluorescence intensity can be affected by factors such as pH and temperature, which must be carefully controlled in experimental protocols.
Orientations Futures
There are several future directions for the use of N-benzyl-2,5-dibromobenzenesulfonamide in scientific research. One direction is the development of new fluorescent probes based on the structure of N-benzyl-2,5-dibromobenzenesulfonamide. These probes could have improved sensitivity and selectivity for specific protein or lipid targets. Another direction is the use of N-benzyl-2,5-dibromobenzenesulfonamide in the study of protein misfolding and aggregation, which are implicated in a variety of diseases, including Alzheimer's and Parkinson's. Finally, N-benzyl-2,5-dibromobenzenesulfonamide could be used in the development of new drugs that target specific proteins or lipid targets.
Conclusion
In conclusion, N-benzyl-2,5-dibromobenzenesulfonamide, or N-benzyl-2,5-dibromobenzenesulfonamide, is a compound that is widely used in scientific research as a fluorescent probe for the detection of protein conformational changes. Its mechanism of action is based on its ability to bind to hydrophobic regions of proteins and lipids, and it has a variety of biochemical and physiological effects. While N-benzyl-2,5-dibromobenzenesulfonamide has advantages and limitations for lab experiments, there are several future directions for its use in scientific research, including the development of new fluorescent probes and the study of protein misfolding and aggregation.
Méthodes De Synthèse
The synthesis of N-benzyl-2,5-dibromobenzenesulfonamide involves the reaction of N-benzyl-2,5-dibromobenzenesulfonamide with sodium hydride in dimethylformamide. The reaction is carried out at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of the synthesis is typically around 70%.
Applications De Recherche Scientifique
N-benzyl-2,5-dibromobenzenesulfonamide is widely used in scientific research as a fluorescent probe for the detection of protein conformational changes. It has been found to be particularly useful in the study of protein-protein interactions, protein folding, and protein aggregation. N-benzyl-2,5-dibromobenzenesulfonamide is also used in the study of lipid-protein interactions and membrane dynamics.
Propriétés
Nom du produit |
N-benzyl-2,5-dibromobenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H11Br2NO2S |
Poids moléculaire |
405.11 g/mol |
Nom IUPAC |
N-benzyl-2,5-dibromobenzenesulfonamide |
InChI |
InChI=1S/C13H11Br2NO2S/c14-11-6-7-12(15)13(8-11)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
Clé InChI |
HQQJEYMTQJLSFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canonique |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)
![4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)






